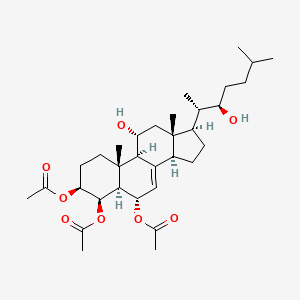
Agosterol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agosterol A is extracted from marine sponge Spongia.
Wissenschaftliche Forschungsanwendungen
Reversal of Multidrug Resistance in Cancer Cells
Mechanism of Action
Agosterol A has been shown to effectively reverse multidrug resistance (MDR) in various human carcinoma cell lines. The compound achieves this by inhibiting the function of key efflux transporters, specifically P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). These transporters typically extrude chemotherapeutic agents from cells, leading to reduced drug efficacy. This compound binds directly to the drug-binding sites on these proteins, enhancing the accumulation of anticancer drugs such as vincristine and colchicine within resistant cells .
Case Studies
- Study by Aoki et al. (2001) : This study demonstrated that this compound could increase the sensitivity of resistant cancer cells to vincristine by blocking P-gp-mediated drug efflux. The findings indicated that this compound not only binds to P-gp but also alters its function, making it a promising candidate for overcoming drug resistance .
- Research by Mitsuo et al. (2003) : This investigation revealed that this compound interacts with MRP1 and modifies its transport properties. The study utilized photolabelling techniques to identify binding sites on MRP1, confirming the compound's ability to inhibit drug transport through this pathway .
Proteasome Inhibition
This compound has also been identified as a potent inhibitor of proteasome activity. The proteasome is crucial for protein degradation and regulation within cells, and its inhibition can lead to apoptosis in cancer cells.
Research Findings
- Tsukamoto et al. (2003) : This study reported that this compound exhibits strong inhibition of chymotrypsin-like activity of the proteasome, which is linked to various cellular processes including cell cycle regulation and apoptosis. The implications for cancer therapy are significant, as proteasome inhibitors can induce cell death in tumor cells that rely on this pathway for survival .
Synthesis and Drug Development Potential
The total synthesis of this compound from ergosterol has been achieved, allowing researchers to explore its structure-activity relationship more thoroughly. This synthetic route paves the way for developing new derivatives with enhanced pharmacological properties.
Implications for Future Research
- Murakami et al. (2001) : This research highlighted the importance of synthesizing this compound analogs to better understand its mechanism as an MDR modulator. Such studies could lead to the development of novel therapeutic agents tailored for specific types of cancer resistant to conventional treatments .
Summary Table: Key Research Findings on this compound
| Study | Application | Findings |
|---|---|---|
| Aoki et al., 2001 | MDR Reversal | Increased sensitivity to vincristine in resistant cells through P-gp inhibition |
| Mitsuo et al., 2003 | MDR Reversal | Direct interaction with MRP1 altering its transport function |
| Tsukamoto et al., 2003 | Proteasome Inhibition | Strong inhibition of chymotrypsin-like activity leading to potential apoptosis in cancer cells |
| Murakami et al., 2001 | Synthesis | Total synthesis achieved; potential for developing new drug derivatives |
Eigenschaften
CAS-Nummer |
213549-32-7 |
|---|---|
Molekularformel |
C33H52O8 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
[(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1 |
InChI-Schlüssel |
SUIRSZOPEPPNGJ-JGEDILIOSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3C2=C[C@@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)[C@@H](CCC(C)C)O |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Agosterol A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















